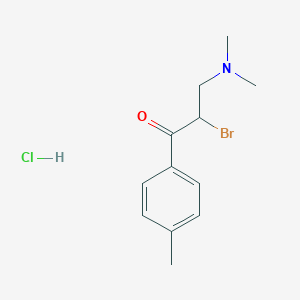
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride is a synthetic organic compound It is characterized by the presence of a bromine atom, a dimethylamino group, and a methylphenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride typically involves a multi-step process. One common method includes the bromination of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-ol or its derivatives.
Oxidation: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one or carboxylic acids.
Reduction: Formation of 3-(dimethylamino)-1-(4-methylphenyl)-propan-1-amine.
Applications De Recherche Scientifique
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride involves its interaction with specific molecular targets. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one
- 2-Iodo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one
- 3-(Dimethylamino)-1-(4-methylphenyl)-propan-1-one
Uniqueness
2-Bromo-3-(dimethylamino)-1-(4-methylphenyl)-propan-1-one hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro and iodo analogs. The bromine atom can participate in specific substitution reactions that are not feasible with other halogens, making this compound valuable for targeted synthetic applications.
Propriétés
Formule moléculaire |
C12H17BrClNO |
|---|---|
Poids moléculaire |
306.62 g/mol |
Nom IUPAC |
2-bromo-3-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-4-6-10(7-5-9)12(15)11(13)8-14(2)3;/h4-7,11H,8H2,1-3H3;1H |
Clé InChI |
NBBHYZZMSAXMAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(CN(C)C)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




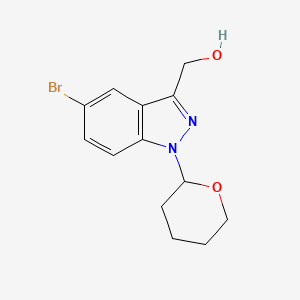
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
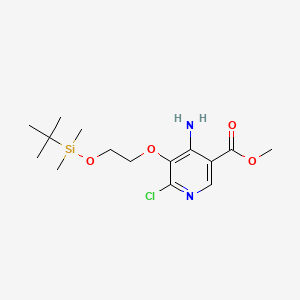

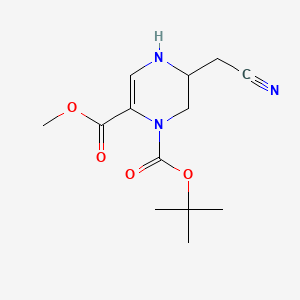
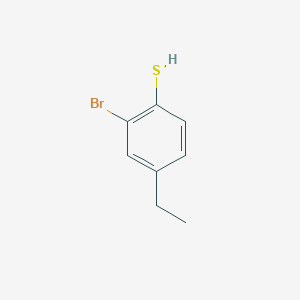

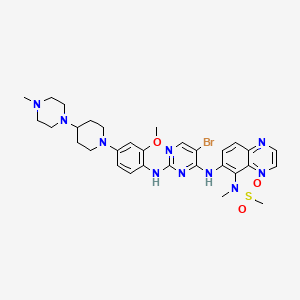

![Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B13921615.png)
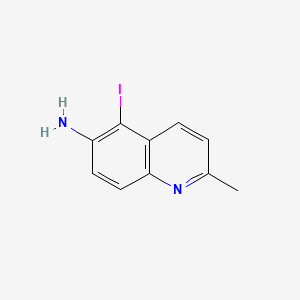
![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)
